

Benchmarking the performance of 3-Chloro-6-isopropoxypyridazine-based pharmaceuticals

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Compound of Interest

Compound Name: 3-Chloro-6-isopropoxypyridazine

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Benchmarking Pyridazinone-Based c-Met Kinase Inhibitors for Oncological Applications

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical oncogene, implicated in tumor growth, invasion, and metastasis across a variety of cancers. This has spurred the development of numerous small molecule inhibitors, among which pyridazinone-based compounds have shown significant promise. This guide provides a comparative performance analysis of a novel pyridazinone-based c-Met inhibitor, here identified as Compound 19, against the established multi-kinase inhibitors Cabozantinib and Crizotinib, both of which are approved for clinical use and target c-Met.

Performance Comparison of c-Met Inhibitors

The efficacy and selectivity of kinase inhibitors are paramount for their therapeutic success. The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic profiles of Compound 19 alongside Cabozantinib and Crizotinib, providing a clear, data-driven comparison.

Compound	c-Met IC50 (nM)	VEGFR2 IC50 (nM)	ALK IC50 (nM)	RON IC50 (nM)	Selectivity for c-Met
Compound 19	1.2	>1000	>1000	>1000	High
Cabozantinib	5.4[1]	0.03	-	-	Multi-kinase
Crizotinib	-	-	24	48	Multi-kinase

Table 1: Biochemical Potency and Kinase Selectivity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%. A higher IC50 value indicates lower potency. Data for Compound 19 is from preclinical studies, while data for Cabozantinib and Crizotinib is from published literature.

Compound	Cell Line	Cellular IC50 (nM)
Compound 19	EBC-1 (c-Met amplified)	8.5
Cabozantinib	Various	Varies by cell line
Crizotinib	Various	Varies by cell line

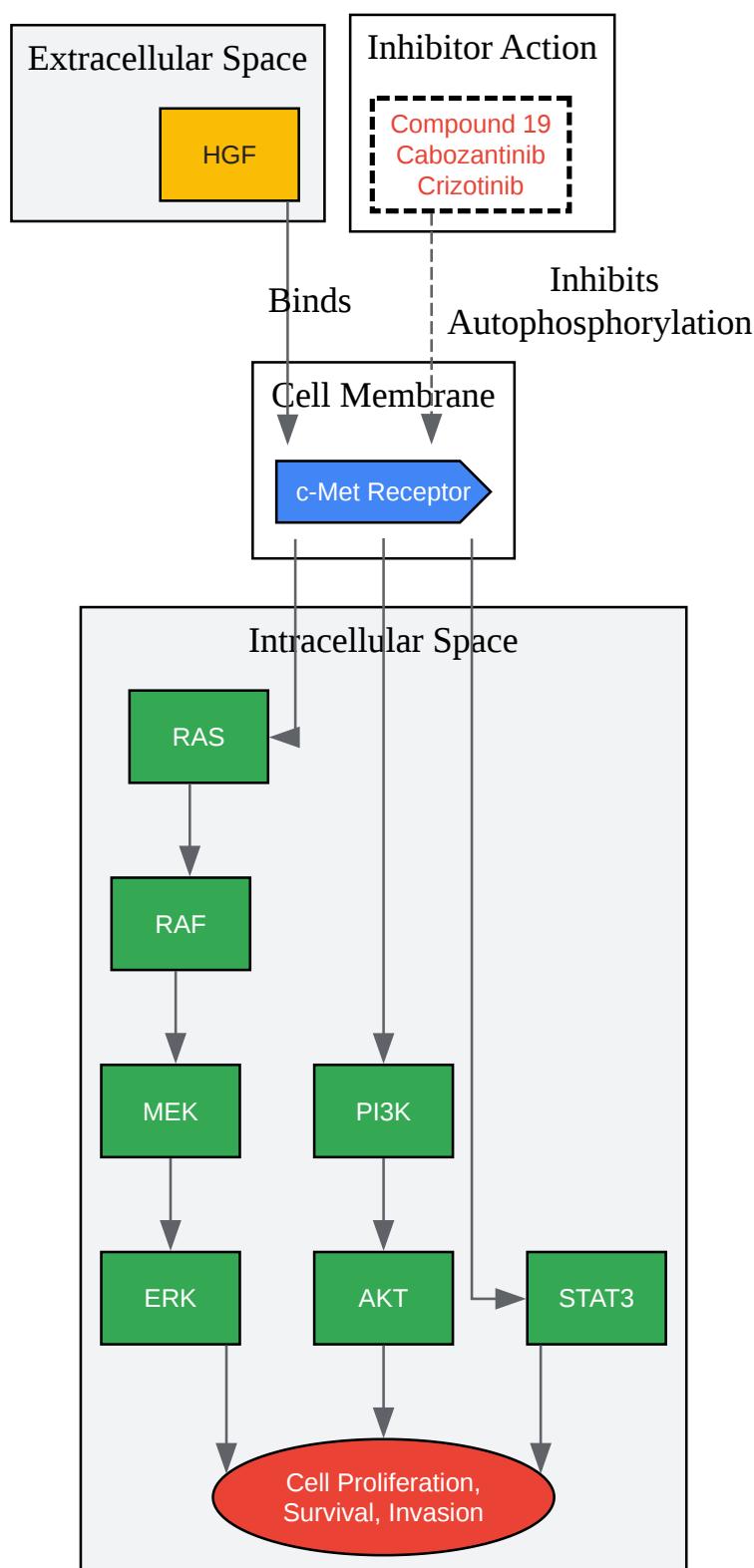
Table 2: Cellular Activity. The cellular IC50 represents the concentration of the inhibitor required to inhibit the growth of tumor cell lines by 50%. The EBC-1 cell line is a model for c-Met dependent cancer.

Parameter	Compound 19 (mice)	Cabozantinib (human)	Crizotinib (human)
Bioavailability (%)	Favorable	21-43	43
Tmax (h)	Favorable	2-5	4-6
Half-life (t _{1/2} , h)	Favorable	99	42[2]

Table 3: Pharmacokinetic Profiles. This table presents key pharmacokinetic parameters. Data for Compound 19 is from preclinical studies in mice, while data for Cabozantinib and Crizotinib is from human clinical studies.

Signaling Pathways and Experimental Workflows

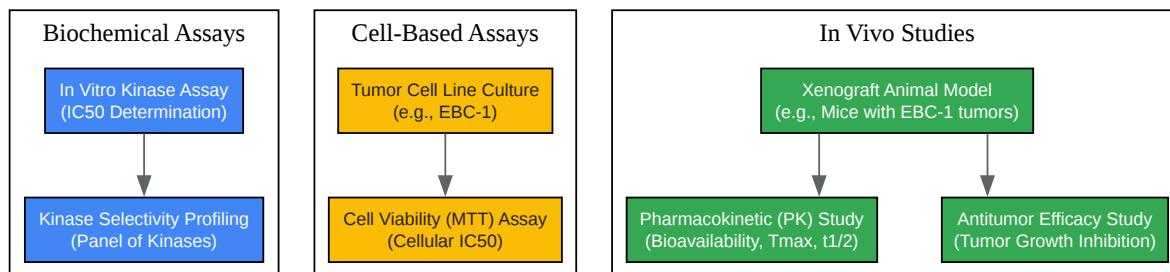
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for assessing inhibitor performance.



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Figure 1: The c-Met signaling pathway and points of inhibition.

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and invasion.^{[3][4]} Pyridazinone-based inhibitors like Compound 19, as well as Cabozantinib and Crizotinib, exert their therapeutic effect by blocking the kinase activity of c-Met, thereby inhibiting these downstream signals.



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Figure 2: A typical workflow for preclinical evaluation of kinase inhibitors.

The preclinical evaluation of kinase inhibitors involves a multi-step process. It begins with biochemical assays to determine the inhibitor's potency and selectivity against the target kinase and a panel of other kinases.^{[5][6]} This is followed by cell-based assays to assess the inhibitor's effect on the viability of cancer cell lines.^[7] Promising candidates then advance to in vivo studies in animal models to evaluate their pharmacokinetic properties and antitumor efficacy.^[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

- Recombinant human c-Met enzyme
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP (at a concentration near the Km for c-Met)
- Test Compounds (Compound 19, Cabozantinib, Crizotinib) serially diluted in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare a master mix containing kinase buffer, ATP, and substrate.
- Dispense the test compounds at various concentrations into the wells of the plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
- Add the recombinant c-Met enzyme to all wells except the blank.
- Initiate the kinase reaction by adding the ATP/substrate master mix.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
- Calculate the percentage of inhibition for each compound concentration relative to the positive control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Tumor cell lines (e.g., EBC-1)
- Cell culture medium and supplements
- Test Compounds (Compound 19, Cabozantinib, Crizotinib)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

- Determine the cellular IC₅₀ value from the dose-response curve.[5][7]

Conclusion

The data presented in this guide highlights the potential of pyridazinone-based compounds as highly selective and potent c-Met inhibitors. Compound 19, in particular, demonstrates superior selectivity for c-Met over other kinases when compared to the multi-kinase inhibitors Cabozantinib and Crizotinib in preclinical models. While Cabozantinib and Crizotinib have the advantage of targeting multiple oncogenic pathways, the high selectivity of Compound 19 may translate to a more favorable safety profile with fewer off-target effects. The favorable pharmacokinetic properties observed for Compound 19 in preclinical studies are also encouraging.[9] Further clinical investigation is warranted to fully assess the therapeutic potential of this new class of pyridazinone-based c-Met inhibitors in the treatment of c-Met driven cancers. This guide provides a foundational comparison to aid researchers and drug development professionals in this endeavor.

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